Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Recent Structural Insights into the Vasopressin
V2 Receptor (V2R)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Invopressin

CAS No.: 1488411-60-4

Cat. No.: S12859856

A 2025 study published in Nature Communications has provided the first cryo-electron microscopy (cryo-

EM) structures of the human V2 receptor bound to its antagonists, offering a new foundation for drug design

[1].

¢ Key Finding 1: Distinct Binding Poses of Antagonists: The structures reveal that two clinically
approved V2R antagonists, tolvaptan and conivaptan, bind in distinct ways within the receptor's
orthosteric pocket.
o Tolvaptan adopts a deep insertion mode, with its terminal methylphenyl group positioned at
the bottom of the binding pocket [1].
o Conivaptan binds in a relatively shallow position, with its biphenyl group oriented toward the
extracellular loop 1 (ECL1) [1].
¢ Key Finding 2: Critical Residues for Antagonism: The study identified specific amino acid residues
crucial for antagonist binding and activity through structural analysis and mutational studies.
¢ Key Finding 3: A Novel Antagonism Mechanism: The research unveiled a unique inactivation
mechanism for V2R that is dependent on the conformation of transmembrane helix 7 (TM7), which is
distinct from classical inactivation modes observed in other GPCRs [1].

Quantitative Data Summary

The table below summarizes key quantitative findings on the functional analysis of V2R residues affecting

tolvaptan activity, based on the 2025 study [1].
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Residue (Position) Impact of Alanine Mutation on Tolvaptan Activity
Y205 (5.38) >200-fold decrease

F287 (6.51) >200-fold decrease

Q291 (6.55) Remarkable attenuation

K116 (3.29) Remarkable attenuation

Q174 (4.60) Remarkable attenuation

V88 (2.53), V93 (2.58), W284 (6.48), M311 (7.39) Negligible impact

Vasopressin Receptor Signaling Pathways

To understand the physiological context and therapeutic targeting, it's essential to see how the different

vasopressin receptors signal. The diagram below illustrates the primary pathways.
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Vasopressin receptor subtypes activate distinct signaling pathways to produce different physiological effects

[2] [3] [4].
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Clinical & Therapeutic Context

Understanding the disorders related to vasopressin signaling highlights the importance of this research.

¢ Syndrome of Inappropriate Antidiuretic Hormone (SIADH): Characterized by excessive,
unregulated vasopressin release, leading to water retention and hyponatremia. V2R antagonists are
used to treat this condition [2].
¢ Arginine Vasopressin Disorder: This new terminology replaces "diabetes insipidus" and has two
forms [5]:
o Arginine Vasopressin Deficiency (AVP-D): Formerly central diabetes insipidus, caused by
insufficient AVP secretion.
o Arginine Vasopressin Resistance (AVP-R): Formerly nephrogenic diabetes insipidus, caused
by kidney resistance to AVP, often due to V2R mutations [3].
e Approved V2R Antagonists ("Vaptans"): Tolvaptan and conivaptan are approved for
hyponatremia. Tolvaptan is selective for V2R, while conivaptan is a dual V2R/V1aR antagonist [1].
Their use is limited by safety concerns like hepatotoxicity, driving the need for better drugs [1].

Methodological Insights from Recent Research

While the search results do not provide a full, step-by-step protocol, the 2025 paper outlines its key

methodological approach, which you can adapt as a framework for your own experiments [1].

¢ Protein Engineering and Expression:
o Construct Design: A thermostabilized apocytochrome b562RIL (BRIL) was inserted into the
intracellular loop 3 (ICL3) of the human V2R cDNA to facilitate structural studies.
o Expression System: The engineered V2R was expressed in insect sf9 cells using the
baculovirus system.
e Sample Preparation and Cryo-EM:
o Purification: The receptor was purified in the presence of either tolvaptan or conivaptan.
o Complex Formation: The sample was incubated with an anti-BRIL Fab fragment to aid in
image processing for cryo-EM.
o Data Collection and Processing: Cryo-EM data was collected, and structures were
determined at resolutions of 3.08 A (tolvaptan-bound) and 2.94 A (conivaptan-bound).
¢ Functional Validation and Analysis:
o Mutagenesis and Activity Assays: Alanine-scanning mutagenesis of binding pocket residues
was performed, and the impact on antagonist activity was measured, likely via CAMP inhibition
assays.
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o Molecular Dynamics (MD) Simulations: MD simulations were used to assess the stability of
the binding poses and to calculate interaction energies, such as hydrogen bond occupancies.

Conclusion and Research Directions

The recent structural elucidation of antagonist-bound V2R is a significant step forward. It provides a
physical template for the rational design of next-generation V2R antagonists with improved safety,
efficacy, and selectivity [1]. This research deepens our understanding of GPCR biology and opens avenues
for developing treatments for hyponatremia, autosomal dominant polycystic kidney disease (ADPKD), and
potentially neuropsychiatric conditions involving social behavior deficits linked to other vasopressin

receptors like AVPR1A [6].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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